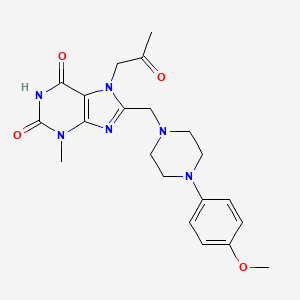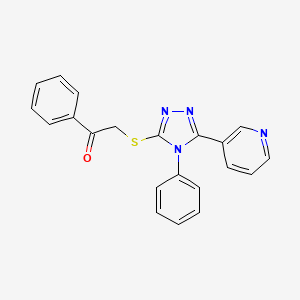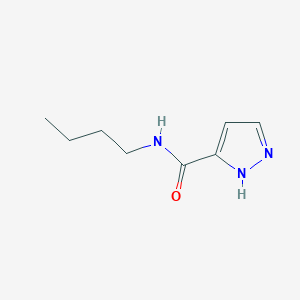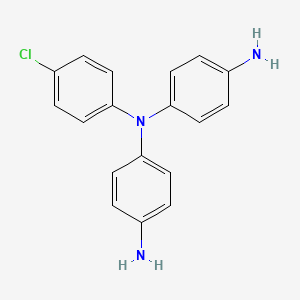![molecular formula C20H19ClF3N3O B2527106 [4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル]-(2-フェニルシクロプロピル)メタノン CAS No. 1024113-34-5](/img/structure/B2527106.png)
[4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペラジン-1-イル]-(2-フェニルシクロプロピル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone” is a chemical compound with the molecular formula C19H15ClF3N3O2 . It is related to a class of compounds that exhibit submicromolar inhibition of bacterial Sfp-PPTase .
Synthesis Analysis
The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridin-2-yl ring, which is further connected to a piperazin-1-yl ring .
科学的研究の応用
農薬
トリフルオロメチルピリジン (TFMP) は、活性農薬成分における重要な構造モチーフとして機能します。特に、TFMP誘導体は、作物保護において重要な役割を果たします。農薬市場に導入された最初のTFMP誘導体はフルアジホップ-ブチルであり、それ以来、20種類以上の新しいTFMP含有農薬がISO共通名を獲得しています。 これらの化合物は、作物を害虫から保護し、その生物活性は、フッ素原子の独特な物理化学的特性とピリジン部分の組み合わせに由来します .
医薬品
いくつかのTFMP誘導体は、製薬業界で応用されています。TFMP部分を包含する5つの医薬品が市場承認を受けており、多くの候補が現在、臨床試験中です。TFMPの独特な特性は、ファーマコフォアとしての潜在力を高めています。 研究者は、創薬と開発におけるTFMPの新規な応用を探求し続けています .
抗菌剤
この化合物は、トリフルオロメチル基を含んでいます。興味深いことに、ホスホパンテテイン転移酵素(PPTase)の両方のクラス、AcpS-PPTaseとSfp-PPTaseを同時に標的とすることで、細菌の増殖を効果的に阻止できるという仮説があります。 このアプローチは、細菌の耐性機構に対抗することを目的としています .
抗菌作用
イミダゾール含有化合物、およびあなたの化合物に関連する誘導体は、抗菌作用を示すことが実証されています。 例えば、化合物1aおよび1bは、良好な抗菌活性を示します .
合成中間体
フルアジホップの中間体である2-クロロ-5-(トリフルオロメチル)ピリジン(2,5-CTF)の合成は、簡便なワンステップ反応によって良好な収率で達成可能です。 このような中間体は、農薬や医薬品の効率的な生産において重要な役割を果たします .
化学的性質と特性
この化合物の化学的性質を理解することは不可欠です。 NMR分光法(1H、13C、および19F)などの技術は、その構造と挙動に関する貴重な洞察を提供することができます .
要約すると、この多面的化合物は、作物保護から創薬まで、さまざまな分野で有望です。 研究者は、その可能性を探索し続けており、将来、さらなる発見が期待されます . 特定の側面に関する詳細な情報が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the PPTase’s function, thereby affecting bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone affects the secondary metabolism of bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .
Result of Action
The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the thwarting of bacterial growth . It achieves this by attenuating secondary metabolism and inhibiting the function of PPTases . This compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .
特性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O/c21-17-10-14(20(22,23)24)12-25-18(17)26-6-8-27(9-7-26)19(28)16-11-15(16)13-4-2-1-3-5-13/h1-5,10,12,15-16H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBESFNNIWFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)




![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)
![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)




